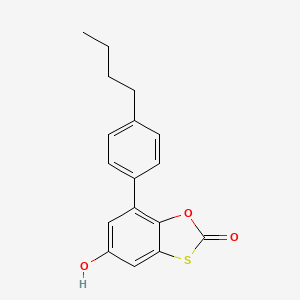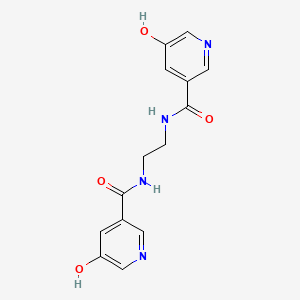
7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one est un composé chimique appartenant à la classe des dérivés de la benzoxathiole. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. La structure unique de la 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one, qui comprend un cycle benzoxathiole fusionné à un groupe butylphényle, contribue à ses propriétés et à sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one implique généralement les étapes suivantes :
Formation du cycle benzoxathiole : Cela peut être réalisé par cyclisation de précurseurs appropriés dans des conditions spécifiques.
Introduction du groupe butylphényle : Cette étape implique la fixation du groupe butylphényle au cycle benzoxathiole, souvent par une réaction de substitution.
Méthodes de production industrielle
La production industrielle de la 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure :
Réactions catalytiques : Utilisation de catalyseurs pour améliorer la vitesse de réaction et la sélectivité.
Techniques de purification : Utilisation de méthodes telles que la cristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome pour les réactions d’oxydation.
Agents réducteurs : tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour les réactions de réduction.
Réactifs de substitution : tels que les halogènes ou les agents alkylants pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
4. Applications de recherche scientifique
La 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison aux enzymes : Inhibition ou activation d’enzymes spécifiques impliquées dans les processus biologiques.
Modulation des voies de signalisation : Influence sur les voies de signalisation cellulaire qui régulent diverses fonctions physiologiques.
Interaction avec les récepteurs : Liaison aux récepteurs à la surface des cellules pour déclencher des réponses spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Nitro-2-(4-butylphényl)benzoxazole : Partage une structure de benzoxazole similaire, mais avec des substituants différents.
2-(4-butylphényl)oxazolo[4,5-b]pyridine : Un autre composé avec une structure de base similaire, mais des groupes fonctionnels différents.
Unicité
La 7-(4-Butylphényl)-5-hydroxy-1,3-benzoxathiol-2-one est unique en raison de sa combinaison spécifique d’un cycle benzoxathiole et d’un groupe butylphényle, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C17H16O3S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
7-(4-butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C17H16O3S/c1-2-3-4-11-5-7-12(8-6-11)14-9-13(18)10-15-16(14)20-17(19)21-15/h5-10,18H,2-4H2,1H3 |
Clé InChI |
AJUMQMGCUMVORS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602500.png)
![8-Benzylsulfanyl-5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluorene](/img/structure/B11602506.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B11602522.png)
![(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11602523.png)

![(7Z)-3-(4-ethylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602535.png)
![Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11602543.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11602552.png)
![prop-2-en-1-yl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602558.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11602564.png)
![9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11602586.png)
![6-[(E)-(hydroxyimino)methyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11602588.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11602599.png)
![2-bromo-6-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11602602.png)
